molecular formula C7H10N2OS B13313599 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal

2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal

Cat. No.: B13313599
M. Wt: 170.23 g/mol
InChI Key: VRDPZEJGGGQQIC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring attached to a propanal group with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanol.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of essential enzymes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

    1,2,4-Thiadiazole: A different isomer of thiadiazole with distinct properties.

    2,5-Dimethyl-1,3,4-thiadiazole: A closely related compound with two methyl groups on the thiadiazole ring.

Uniqueness

2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal is unique due to its specific structure, which combines the thiadiazole ring with a propanal group and two methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2,2-dimethyl-3-(thiadiazol-4-yl)propanal

InChI

InChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-11-9-8-6/h4-5H,3H2,1-2H3

InChI Key

VRDPZEJGGGQQIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSN=N1)C=O

Origin of Product

United States

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